BAY 73-6691 - 794568-92-6

BAY 73-6691

Catalog Number: EVT-261019
CAS Number: 794568-92-6
Molecular Formula: C15H12ClF3N4O
Molecular Weight: 356.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A) [, ]. PDE9A is an enzyme responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes [, ]. By inhibiting PDE9A, BAY 73-6691 leads to increased intracellular cGMP levels, thereby affecting downstream signaling pathways [, ]. This mechanism makes BAY 73-6691 a valuable tool in scientific research, particularly in studying the role of cGMP signaling in various physiological and pathological conditions.

Overview

BAY 73-6691 is a selective inhibitor of phosphodiesterase 9, a key enzyme involved in the hydrolysis of cyclic guanosine monophosphate. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. It enhances cognitive functions by modulating synaptic plasticity, making it a candidate for improving memory and learning.

Source and Classification

BAY 73-6691 was developed by Bayer and is classified as a phosphodiesterase 9 inhibitor. Its chemical identity is characterized by the CAS number 794568-92-6. The compound has been extensively studied for its biochemical properties and its effects on cognitive functions in various animal models .

Synthesis Analysis

Methods and Technical Details

The synthesis of BAY 73-6691 involves several key steps, primarily utilizing a Mitsunobu-type reaction. The process begins with the reaction of Boc-protected 2-aminoethanol with substituted phenols to yield intermediates. These intermediates undergo deprotection to produce amines, which are subsequently reacted with 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one to form the final product .

The detailed synthesis can be summarized as follows:

  1. Formation of intermediates: Boc-protected 2-aminoethanol reacts with substituted phenols.
  2. Deprotection: Removal of Boc groups using trifluoroacetic acid.
  3. Final coupling: Reaction with pyrazolo[3,4-d]pyrimidinone derivatives.

This method allows for the efficient production of BAY 73-6691 with high yields.

Molecular Structure Analysis

Structure and Data

BAY 73-6691 features a complex molecular structure that includes a pyrazolo[3,4-d]pyrimidinone core. The molecular formula is C17H19ClN4O2, and its molecular weight is approximately 348.81 g/mol. The compound's structure facilitates its binding to the active site of phosphodiesterase 9, enhancing its inhibitory effects.

Key structural data includes:

  • Molecular formula: C17H19ClN4O2
  • Molecular weight: 348.81 g/mol
  • Key functional groups: Pyrazolo ring, carbonyl groups, and chloro substituents.
Chemical Reactions Analysis

Reactions and Technical Details

BAY 73-6691 primarily acts through competitive inhibition of phosphodiesterase 9, leading to increased levels of cyclic guanosine monophosphate within cells. This elevation enhances signaling pathways associated with memory and learning processes. The compound's interaction with phosphodiesterase 9 has been characterized through various biochemical assays that measure its inhibitory constant (IC50), which is reported to be around 48 nmol/L .

The compound's mechanism involves:

  • Competitive inhibition at the active site of phosphodiesterase 9.
  • Modulation of cyclic guanosine monophosphate levels, impacting downstream signaling pathways.
Mechanism of Action

Process and Data

BAY 73-6691 exerts its effects by inhibiting phosphodiesterase 9, which leads to increased concentrations of cyclic guanosine monophosphate in neuronal tissues. This elevation promotes synaptic plasticity and enhances long-term potentiation, critical processes for memory formation and retention. Studies indicate that BAY 73-6691 can counteract deficits caused by amyloid-beta oligomers, which are implicated in Alzheimer’s disease pathology .

The mechanism can be summarized as follows:

  1. Inhibition of phosphodiesterase 9: Reduces the breakdown of cyclic guanosine monophosphate.
  2. Increased cyclic guanosine monophosphate levels: Enhances signaling pathways involved in synaptic function.
  3. Improvement in cognitive functions: Facilitates better memory retention and learning capabilities.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BAY 73-6691 exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Solubility: More soluble in simulated intestinal fluid compared to gastric fluid, indicating favorable absorption characteristics.
  • Stability: The compound remains stable under physiological conditions, making it suitable for therapeutic applications.

Relevant data includes:

  • Solubility: Approximately 31 μg/mL in simulated intestinal fluid at pH 6.8.
  • Chemical stability: Maintains integrity under standard laboratory conditions .
Applications

Scientific Uses

BAY 73-6691 has been investigated for various scientific applications:

  • Neuropharmacology: Its primary application is as a potential treatment for Alzheimer’s disease due to its ability to enhance cognitive functions.
  • Research Tool: Utilized in studies exploring the role of cyclic guanosine monophosphate in synaptic plasticity and memory formation.

Ongoing research continues to explore its efficacy in treating other neurodegenerative conditions and its potential role in enhancing cognitive performance in healthy individuals .

Molecular Pharmacology of BAY 73-6691

Structural Characterization and Biochemical Properties

Chemical Composition and Stereospecificity

BAY 73-6691 (chemical name: 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one) is a pyrazolopyrimidinone derivative with the molecular formula C₁₅H₁₂ClF₃N₄O and a molecular weight of 356.73 g/mol [3] [9]. Its core structure consists of a bicyclic [5.6] ring system, characteristic of early-generation PDE9 inhibitors [7]. A defining feature is the chiral center at the C2 position of the trifluoropropyl side chain, which confers stereospecific activity. The (R)-enantiomer (BAY 73-6691) exhibits significantly higher binding affinity than the (S)-enantiomer, attributed to optimal spatial orientation of its fluoromethyl groups within the PDE9A catalytic pocket [2] [8]. Crystallographic studies confirm that the (R)-configuration enables stronger hydrophobic contacts with residues Leu420, Leu421, and Phe441, enhancing inhibitory potency [2] [5].

Selectivity Profiling Across PDE Isoforms

BAY 73-6691 demonstrates exceptional selectivity for PDE9A over other PDE families, a key feature for its therapeutic potential. Biochemical profiling reveals >1,000-fold selectivity against PDE1C, PDE2A, PDE3B, PDE4D, PDE5A, PDE6C, PDE7B, PDE8A, PDE10A, and PDE11A [1] [8]. Moderate inhibition (~30-fold selectivity) is observed against PDE1B due to structural similarities in the catalytic domain [5] [7]. This selectivity profile stems from unique interactions within PDE9A’s substrate-binding pocket:

  • A hydrophobic clamp formed by Phe456 and Leu420 accommodates the pyrazolopyrimidine core.
  • The Gln453 residue forms dual hydrogen bonds with N5 and O4 of the pyrimidinone ring.
  • The ortho-chlorophenyl group occupies a subpocket lined by Met365, Tyr424, and His252 [2] [5].

Table 1: Selectivity Profile of BAY 73-6691 Across PDE Families

PDE IsoformSubstrate SpecificityInhibition by BAY 73-6691Selectivity (vs. PDE9A)
PDE9AcGMPIC₅₀ = 55 nM1-fold
PDE1BcAMP/cGMPIC₅₀ ≈ 1.65 µM~30-fold
PDE5AcGMPIC₅₀ > 100 µM>1,800-fold
PDE4DcAMPIC₅₀ > 100 µM>1,800-fold
Other PDEsVariedNo significant inhibition>1,000-fold

Data compiled from [1] [3] [8]

Binding Affinity and IC₅₀ Values for PDE9A

BAY 73-6691 inhibits human recombinant PDE9A with an IC₅₀ of 55 nM and murine PDE9A at 100 nM [8] [9]. Crystallographic analyses (PDB: 3K3H) reveal a binding mode where the inhibitor occupies the catalytic site typically housing cGMP [2] [5]:

  • Hydrogen bonding: The pyrimidinone carbonyl and N5 form bidentate hydrogen bonds with Gln453’s side chain.
  • Van der Waals interactions: The chlorophenyl group engages in hydrophobic contacts with Tyr424 and His252.
  • Chiral dependency: The (R)-trifluoropropyl group projects into a hydrophobic subpocket (Leu420–Leu421–Tyr424), while the (S)-enantiomer adopts a suboptimal orientation, explaining its 4-fold weaker affinity (IC₅₀ = 88 nM vs. 22 nM for (R)-form) [2].

Table 2: Key Binding Interactions of BAY 73-6691 with PDE9A

ResidueInteraction TypeStructural Role
Gln453Dual H-bondsAnchors pyrazolopyrimidinone core
Phe456π-StackingStabilizes core ring orientation
Leu420/Leu421Hydrophobic packingAccommodates trifluoropropyl group
Tyr424Hydrophobic/van der WaalsBinds chlorophenyl and fluoromethyl groups
His252Van der WaalsForms chlorophenyl subpocket wall
Met365Hydrophobic contactStabilizes chlorophenyl orientation

Data derived from [2] [5] [8]

Mechanism of Action and Intracellular Effects

Inhibition of PDE9A by BAY 73-6691 elevates intracellular cGMP by blocking its hydrolysis [1] [6]. This potentiates cGMP-dependent signaling cascades:

  • NO/sGC/cGMP/PKG pathway: Enhanced cGMP activates protein kinase G (PKG), phosphorylating CREB (cAMP response element-binding protein) and upregulating synaptic plasticity genes [1] [6].
  • Neuroprotection: In SH-SY5Y neuroblastoma cells, BAY 73-6691 (200 µg/mL) reduces Aβ₂₅–₃₅-induced oxidative stress and apoptosis by augmenting cGMP-mediated antioxidant responses [4].
  • Synaptic plasticity: In hippocampal slices from aged rats, 10 µM BAY 73-6691 enhances long-term potentiation (LTP) after weak tetanic stimulation by amplifying cGMP-dependent glutamate signaling [6]. Unlike non-selective PDE inhibitors, it does not alter basal synaptic transmission, minimizing off-target effects [6] [8].

Therapeutic Implications

As the first potent PDE9A inhibitor, BAY 73-6691 established the pharmacological foundation for targeting cGMP signaling in cognitive disorders [3] [9]:

  • Rescues Aβ-induced LTP deficits and memory impairments in rodents at 0.3–3 mg/kg (i.p.) [4] [6].
  • Enhances acquisition, consolidation, and retention in social recognition tasks via PKG/CREB activation [6].
  • Reverses scopolamine- and MK-801-induced memory deficits without behavioral side effects [6] [9].Though superseded by clinical candidates (e.g., PF-04447943), its structure informed designs leveraging Tyr424 interactions to improve PDE1 selectivity [5] [7].

Properties

CAS Number

794568-92-6

Product Name

BAY 73-6691

IUPAC Name

1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C15H12ClF3N4O

Molecular Weight

356.73 g/mol

InChI

InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24)/t8-/m1/s1

InChI Key

FFPXPXOAFQCNBS-MRVPVSSYSA-N

SMILES

CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

BAY-73-6691; BAY736691; BAY73-6691; UNII-80ZTV3INTW; (R)-Bay-73-6691;

Canonical SMILES

CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F

Isomeric SMILES

C[C@H](CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F

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